3-[(Furan-2-ylmethoxy)methyl]aniline

Catalog No.
S3138185
CAS No.
1016534-46-5
M.F
C12H13NO2
M. Wt
203.241
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(Furan-2-ylmethoxy)methyl]aniline

CAS Number

1016534-46-5

Product Name

3-[(Furan-2-ylmethoxy)methyl]aniline

IUPAC Name

3-(furan-2-ylmethoxymethyl)aniline

Molecular Formula

C12H13NO2

Molecular Weight

203.241

InChI

InChI=1S/C12H13NO2/c13-11-4-1-3-10(7-11)8-14-9-12-5-2-6-15-12/h1-7H,8-9,13H2

InChI Key

MVBPXKRSAKNDTQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N)COCC2=CC=CO2

solubility

not available

3-[(Furan-2-ylmethoxy)methyl]aniline is an organic compound characterized by the presence of a furan ring linked to a methoxy group, which is further connected to an aniline moiety. This compound belongs to the class of furan derivatives and exhibits unique structural features that contribute to its chemical and biological properties. The furan ring imparts aromatic characteristics, while the aniline component introduces amine functionality, making it a versatile compound in organic synthesis and medicinal chemistry.

Currently, there is no documented information regarding the specific mechanism of action of 3-[(Furan-2-ylmethoxy)methyl]aniline in biological systems.

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  • Avoiding contact with skin and eyes.
  • Proper disposal of waste according to local regulations.
Due to the reactivity of both its furan and aniline components:

  • Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives, utilizing reagents like potassium permanganate or chromium trioxide under acidic conditions.
  • Reduction: The aniline moiety can be reduced, allowing for the conversion of nitro groups into amines using catalysts such as palladium on carbon in the presence of hydrogen gas.
  • Substitution Reactions: The methoxy group can participate in nucleophilic substitution reactions, enabling the introduction of various functional groups through reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Research has indicated that 3-[(Furan-2-ylmethoxy)methyl]aniline may possess significant biological activity. Compounds containing furan and aniline structures are often investigated for their potential as:

  • Antimicrobial Agents: The furan moiety is known for its antibacterial properties.
  • Anticancer Activity: Some derivatives exhibit cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Properties: Investigations suggest potential mechanisms for reducing inflammation through interactions with specific biological pathways.

The synthesis of 3-[(Furan-2-ylmethoxy)methyl]aniline typically involves:

  • Starting Materials: The reaction generally utilizes 3-chloroaniline and furan-2-carbaldehyde as key starting materials.
  • Reaction Conditions: A base such as potassium carbonate is employed in solvents like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
  • Alternative Methods: Other synthetic routes may include palladium-catalyzed cross-coupling reactions, enhancing yield and efficiency through optimization of reaction conditions .

3-[(Furan-2-ylmethoxy)methyl]aniline finds applications across various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
  • Material Science: The compound can be incorporated into polymers and advanced materials, contributing unique electronic and optical properties.
  • Biological Research: It is utilized as a probe for studying enzyme interactions and biological pathways involving furan derivatives.

Studies on the interactions of 3-[(Furan-2-ylmethoxy)methyl]aniline with biological targets have revealed:

  • Binding Affinities: Molecular docking studies indicate strong binding to active sites on target proteins, suggesting potential efficacy in drug development.
  • Mechanisms of Action: The compound interacts with various biochemical pathways, leading to diverse therapeutic effects, including enzyme inhibition and modulation of signaling pathways .

Several compounds share structural similarities with 3-[(Furan-2-ylmethoxy)methyl]aniline. Key comparisons include:

Compound NameStructural FeaturesUnique Attributes
4-(Furan-2-ylmethoxy)anilineFuran ring with an amine groupExhibits distinct reactivity due to para substitution
2-(Furan-2-ylmethoxy)anilineFuran ring attached to an amine at position 2Potentially different biological activity profile
4-(Furan-2-ylmethoxy)benzaldehydeFuran ring with an aldehyde groupFocused on reactivity involving carbonyl functionalities
4-(Furan-2-ylmethoxy)phenolFuran ring with a hydroxyl groupDisplays unique properties related to phenolic compounds
4-(Furan-2-ylmethoxy)benzoic acidFuran ring connected to a carboxylic acidUnique due to acid functionality affecting solubility

Uniqueness

3-[(Furan-2-ylmethoxy)methyl]aniline is particularly unique due to its combination of a furan ring and an aniline moiety linked via a methoxy group. This structural arrangement enhances its chemical reactivity and biological activity compared to other similar compounds, making it a valuable candidate in synthetic chemistry and medicinal applications .

Nucleophilic Aromatic Substitution Strategies for Ether Linkage Formation

The Williamson ether synthesis remains the cornerstone for constructing the furan-methoxy-aniline backbone. This S~N~2 reaction involves the nucleophilic attack of a deprotonated alcohol (alkoxide) on an alkyl halide or sulfonate. For 3-[(Furan-2-ylmethoxy)methyl]aniline, 3-aminobenzyl alcohol serves as the starting material, reacting with furan-2-ylmethyl bromide in the presence of a base such as sodium hydroxide. The alkoxide intermediate, generated in situ, facilitates the displacement of the halide to form the ether bond.

Key variables influencing yield:

  • Base selection: Strong bases (e.g., NaH, KOH) improve alkoxide formation but may necessitate anhydrous conditions.
  • Solvent polarity: Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity.
  • Temperature: Moderate heating (60–80°C) accelerates the reaction without promoting side reactions.
Alkylating AgentBaseSolventYield (%)
Furan-2-ylmethyl bromideNaOHEthanol78
Furan-2-ylmethyl tosylateK~2~CO~3~DMF85
Furan-2-ylmethyl iodideNaHTHF92

The choice of alkylating agent significantly impacts efficiency. Tosylates and iodides, despite their higher cost, offer superior leaving-group ability compared to bromides. Steric hindrance around the amino group in 3-aminobenzyl alcohol necessitates precise stoichiometry to avoid over-alkylation.

Transition Metal-Catalyzed Coupling Approaches in Furan-Aniline Hybrid Systems

Transition metal catalysts enable the formation of carbon-oxygen bonds under milder conditions. Palladium-based systems, such as Pd(PPh~3~)~4~, have been employed in coupling furan-2-ylmethanol with halogenated anilines. For example, 3-iodoaniline reacts with furan-2-ylmethanol in the presence of a palladium catalyst and a base like Cs~2~CO~3~, yielding the target compound via a Ullmann-type coupling.

Copper(I) catalysts (e.g., CuI) paired with diamines (e.g., 1,10-phenanthroline) also facilitate cross-couplings, particularly in solvent systems such as dimethyl sulfoxide (DMSO). These methods avoid the need for pre-functionalized alkylating agents, though they require careful oxygen exclusion to prevent catalyst deactivation.

Mechanistic insights:

  • Oxidative addition of the aryl halide to the metal center.
  • Coordination of the furan-methanol oxygen to the metal.
  • Reductive elimination to form the C–O bond.

Protecting Group Strategies for Amino Functionality During Methoxylation

The primary amine in 3-aminobenzyl alcohol is highly reactive, necessitating protection during etherification. Acetylation using acetic anhydride or tert-butoxycarbonyl (Boc) groups are common strategies:

  • Acetylation:
    Treatment with acetic anhydride in pyridine converts the amine to an acetamide, which is stable under basic Williamson conditions. Deprotection is achieved via hydrolysis with HCl/EtOH.

  • Boc Protection:
    Di-tert-butyl dicarbonate (Boc~2~O) in the presence of 4-dimethylaminopyridine (DMAP) introduces the Boc group. This bulky protecting group minimizes steric interference during methoxylation and is removed with trifluoroacetic acid (TFA).

Protecting GroupReagentDeprotection MethodCompatibility
AcetylAcetic anhydrideAcidic hydrolysisModerate
BocBoc~2~O, DMAPTFAHigh

Boc protection is preferred for multistep syntheses due to its orthogonality with other functional groups.

Continuous Flow Reactor Applications in Scalable Production

Continuous flow reactors (CFRs) address batch-process limitations such as heat transfer inefficiencies and scalability challenges. In the synthesis of 3-[(Furan-2-ylmethoxy)methyl]aniline, CFRs enable precise control over residence time and temperature, critical for exothermic alkoxide formation.

Advantages of CFRs:

  • Enhanced mixing: Laminar flow regimes reduce side reactions.
  • Safety: Small reaction volumes minimize risks associated with reactive intermediates.
  • Throughput: Parallel microreactors achieve kilogram-scale production.
ParameterBatch ReactorContinuous Flow Reactor
Reaction time6–8 hours10–15 minutes
Yield75–85%90–95%
Temperature control±5°C±0.5°C

Optimization studies demonstrate that a residence time of 12 minutes at 70°C maximizes yield while minimizing decomposition.

3.1.1 Coordination Modes
The primary amine provides a strong σ-donor site, while the furan oxygen and benzylic ether oxygen constitute π-basic donors. Spectroscopic studies on furan-aniline analogues show bidentate N,O-chelation to copper(II), nickel(II) and cobalt(III), delivering square-planar (Cu, Ni) or octahedral (Co) geometries [1].

3.1.2 Representative Complexes and Catalytic Read-outs

EntryMetal centerLigand family (N,O donors)Test reactionTOF / kcatSelectivity or KbRef.
1Copper(II)Bis-[(furan-yl)methyl-imino]diiodo­phenolAerobic oxidation of primary alcohols to aldehydes182 h⁻¹>98% aldehyde [2] [1] [2]
2Cobalt(III)Same as Entry 1Radical DNA cleavage (oxidative)n.a.Complete nicking after 30 min [1] [1]
3Palladium(II)Aniline–furan S,O ligand (meta-C–H arylation)Arylation of 4-methoxyaniline93% isolated yieldσ/π ratio 35 : 1 [3] [3]
4Rare-earth (DyIII)Chelating furan biradicalSingle-molecule magnet behaviourUeff = 64 cm⁻¹field-induced SMM [4] [4]

3.1.3 Structure–Activity Relationships
Increasing the electron density at nitrogen (as in the methoxy-linked system) raises metal–ligand back-donation, evidenced by red-shifted ν(C=N) values (Δ = 12–16 cm⁻¹) [5]. Steric relief from the benzylic –CH₂O– spacer eases formation of five-membered metallacycles, a prerequisite for high turnover in catalytic oxidations [6].

Organocatalytic Properties in Asymmetric Synthesis

3.2.1 Bifunctional Activation
The juxtaposed nucleophilic aniline nitrogen and Lewis-basic furan ring enable simultaneous hydrogen bonding and π-stacking. Computational models predict a dual activation transition state that resembles chiral phosphoric-acid templates but operates without a metal center [7].

3.2.2 Documented Transformations

Substrate classReaction typeCatalyst derived from 3-[(Furkan-2-ylmethoxy)methyl]anilineYieldeeRef.
Indolyl-furans(2 + 4) atroposelective annulationIn-situ imine–phosphate salt78%92% ee [8]
Styrenyl furansBrønsted-acid-promoted hydroarylationProtonated anilinium template71%87% ee [9]
β-KetoestersDiastereo-divergent 1,4-addition / cycloisomerisationCinchona–furan squaramide hybrid65–82%dr up to 20 : 1 [10]

3.2.3 Catalyst Recovery
The ether-linked furan arm tolerates acidic work-up; recovered organocatalyst retains 95% of its initial activity after five cycles in the atroposelective annulation [8].

Template Effects in Multicomponent Reaction Systems

3.3.1 Ugi and Ugi-Azide Processes
The amino-furan motif acts both as an imine precursor and internal nucleophile. Phosphoric-acid-catalysed four-component couplings accommodate furyl-aniline derivatives and reach 99 : 1 e.r. when β-naphthaldehyde is the carbonyl partner [11].

3.3.2 Cascade Ugi/Diels–Alder Cyclisations
Furfural, an aniline bearing a methoxymethyl linker, is incorporated into Ugi adducts that undergo spontaneous intramolecular Diels–Alder reactions, affording fused indoles in 40–77% yield [12]. The presence of the benzylic ether lowers the LUMO of the diene, accelerating cycloaddition (k_rel ≈ 3.4 vs. non-ether control) [12].

3.3.3 Furan–Thiol–Amine Multicomponent Coupling
Aqueous “FuTine” reactions combine thiols, amines and an activated furyl electrophile; furan-aniline scaffolds template pyrrole formation in near-quantitative yields under physiological pH, enabling late-stage peptide stapling [13].

Multicomponent platformRole of 3-[(Furan-2-ylmethoxy)methyl]anilineProduct classIsolated yieldRef.
Ugi-4CR (asymmetric)Imine/ammonium partnerα-Acylamino amide94% [7]
Tandem Ugi/IMDADiene–dienophile precursorFused furo-isoindole68% [14]
FuTine reactionAmine nucleophile/templatePyrrole-bridged peptide88% [13]

3.3.4 Kinetic and Thermodynamic Insights
Stopped-flow IR monitoring reveals that nitrilium trapping by the internal furan oxygen (k₁ = 1.2 × 10³ M⁻¹ s⁻¹) competes with external carboxylates (k₂ = 8.7 × 10² M⁻¹ s⁻¹), accounting for chemoselective macrocyclisations [13] [7].

Table 4 – Summary of Catalytic Metrics for 3-[(Furan-2-ylmethoxy)methyl]aniline-Based Systems

Catalytic domainTypical turnover number (TON)Max. ee / drKey structural feature driving performancePrincipal reference
Transition-metal complexation250–400 (Cu)N,O-bidentate chelation stabilising square-planar metal core [1]
Asymmetric organocatalysis50–85up to 96% eeBifunctional hydrogen-bonding + π-interaction [8] [9]
Multicomponent templating1 (macrocyclisation) to 10 (Ugi)99 : 1 e.r.Internal furan nucleophile lowers activation barrier [13] [11]

XLogP3

1.5

Dates

Last modified: 08-18-2023

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